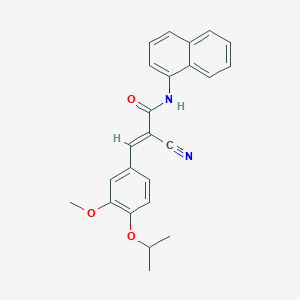
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide, also known as CAY10650, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide exerts its therapeutic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation and tumor growth. By inhibiting PDE4, (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have a positive effect on bone density and strength.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be effective in all types of cancer or inflammation, and further research is needed to determine its efficacy in different disease models.
Future Directions
There are several future directions for research on (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where it may have a neuroprotective effect. Further research is also needed to determine its safety and efficacy in human clinical trials.
In conclusion, (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide is a promising compound that has shown potential therapeutic applications in various diseases. Its specificity for PDE4 makes it an attractive target for drug development, and further research is needed to determine its efficacy in different disease models and its potential use in combination with other therapies.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide involves the reaction of 3-methoxy-4-(2-propen-1-yloxy)benzaldehyde with 2-cyano-N-(1-naphthyl)-3-(3,4-dihydroxyphenyl)propenamide in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies.
properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16(2)29-22-12-11-17(14-23(22)28-3)13-19(15-25)24(27)26-21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,1-3H3,(H,26,27)/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTJVKBKBWOWST-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

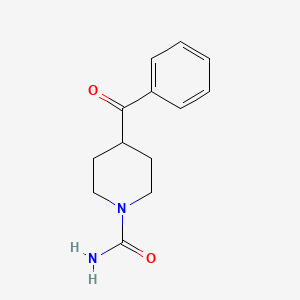
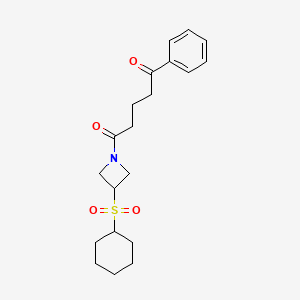
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide](/img/structure/B2366393.png)
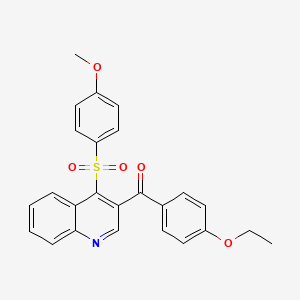
![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone](/img/structure/B2366399.png)
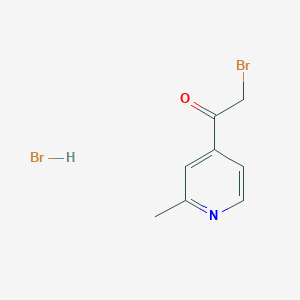
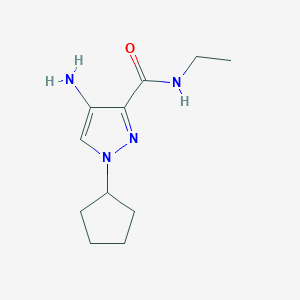
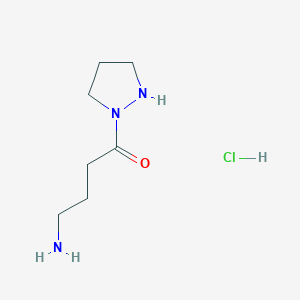
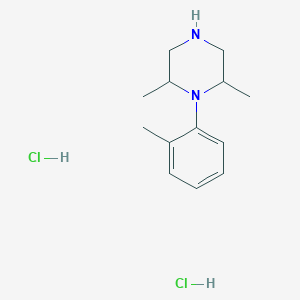
![1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol](/img/structure/B2366407.png)
![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)
